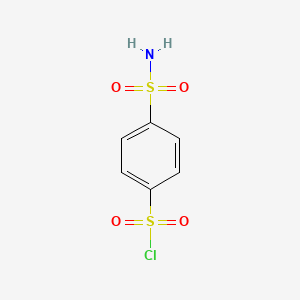

(3-benzylphenyl)boronic Acid

Overview

Description

“(3-benzylphenyl)boronic Acid” is a boronic acid derivative . Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Chemical Reactions Analysis

Boronic acids, including “(3-benzylphenyl)boronic Acid”, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions .

Scientific Research Applications

Sensing Applications

(3-benzylphenyl)boronic Acid: is widely used in sensing applications due to its ability to form reversible covalent complexes with diols and strong Lewis bases like fluoride or cyanide anions . This property is exploited in various homogeneous assays and heterogeneous detection systems, including:

Biological Labelling and Protein Manipulation

The boronic acid moiety can be used for:

- Protein Modification : It can modify proteins through covalent bonding, which is useful in understanding protein functions and interactions .

Therapeutic Development

Boronic acids’ interaction with various biological molecules paves the way for therapeutic applications, such as:

- Insulin Release Systems : Polymers incorporating boronic acids can be used for the controlled release of insulin .

Separation Technologies

The selective binding properties of boronic acids are utilized in:

- Electrophoresis : Boronic acids can be used to separate glycated molecules, aiding in the analysis of glycosylation patterns .

Material Science

In the field of materials science, boronic acids contribute to:

Safety and Hazards

Future Directions

Boronic acids, including “(3-benzylphenyl)boronic Acid”, have been increasingly utilized in diverse areas of research. They have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acid research lies in further exploring these applications and developing new chemistries using boron .

Mechanism of Action

Target of Action

The primary target of (3-benzylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(3-Benzylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which (3-benzylphenyl)boronic acid participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant .

Pharmacokinetics

The pharmacokinetics of (3-benzylphenyl)boronic acid are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be significantly influenced by the pH of the environment.

Result of Action

The result of the action of (3-benzylphenyl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of (3-benzylphenyl)boronic acid are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of (3-benzylphenyl)boronic acid is considerably accelerated at physiological pH . Therefore, the compound’s action may be significantly influenced by the pH of the environment.

properties

IUPAC Name |

(3-benzylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYYAVJRRZKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445374 | |

| Record name | (3-benzylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173394-24-6 | |

| Record name | (3-benzylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)